N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
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Overview
Description
The compound “N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” belongs to the class of organic compounds known as benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring. They are used in various fields of research and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two benzothiazole rings, one of which is substituted with an acetamide group and the other with a chlorine atom . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that this compound can undergo would depend on the nature of the substituents and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the acetamide group could increase its solubility in polar solvents . The exact properties would need to be determined experimentally .Scientific Research Applications
Dual Inhibitor Development for PI3K/mTOR Pathways
Markian M. Stec et al. (2011) investigated N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent inhibitor of PI3Kα and mTOR, showing efficacy in vitro and in vivo. To improve metabolic stability, various heterocyclic analogues were explored, leading to compounds with similar potency and enhanced metabolic profiles Stec et al., 2011.
Fused Thiazolo[3,2-a]pyrimidinones Synthesis
B. Janardhan et al. (2014) focused on synthesizing fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, demonstrating a synthetic route for these compounds with potential applications in drug development Janardhan et al., 2014.
Antibacterial Agents
Manoj N. Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives as potent antibacterial agents. Their in vitro studies showed broad-spectrum antibacterial activity, highlighting the potential of these compounds in addressing bacterial infections Bhoi et al., 2015.
Antitumor Activity
L. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against various human tumor cell lines. Certain compounds demonstrated significant anticancer activity, suggesting their potential in cancer therapy Yurttaş et al., 2015.
Photovoltaic Efficiency and Ligand-Protein Interactions
Y. Mary et al. (2020) studied bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions, indicating their potential application in dye-sensitized solar cells and as inhibitors for specific proteins Mary et al., 2020.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDZECSHNMRZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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